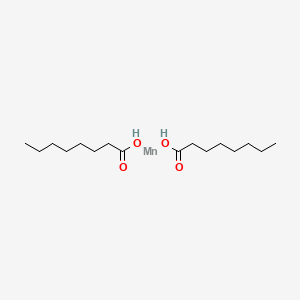
Manganese octoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese octoate is a chemical compound derived from the combination of manganese, a transition metal, and octoic acid. The resulting compound, often formulated as Mn(OOCCH2)7CH3, features a distinctive octahedral structure. This specific arrangement of atoms imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions. This compound is widely used as a catalyst in various industrial processes, particularly in the polymerization of materials and as a drier in oil-based paints .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese octoate is typically synthesized through the reaction of manganese salts with octoic acid. One common method involves the reaction of manganese acetate with octoic acid in the presence of a solvent such as toluene. The reaction is carried out under reflux conditions, and the resulting this compound is purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a precipitation method. This involves the reaction of manganese salts with octoic acid in the presence of a base such as sodium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Manganese octoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its catalytic properties make it particularly effective in polymerization reactions, where it facilitates the transformation of reactants into products by lowering the activation energy .
Common Reagents and Conditions:
Oxidation: this compound can catalyze the oxidation of organic compounds, often using hydrogen peroxide as the oxidant.
Reduction: this compound can also participate in reduction reactions, where it acts as a reducing agent in the presence of suitable substrates.
Substitution: In substitution reactions, this compound can replace other metal catalysts, providing a more stable and efficient catalytic system.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in polymerization reactions, this compound helps control the molecular weight and structure of polymers, influencing their mechanical and thermal properties .
Scientific Research Applications
Composition and Properties
Manganese octoate is typically represented by the formula Mn OOCCH2 7CH3. The compound exhibits several key properties:
- Catalytic Activity : It lowers the activation energy in chemical reactions, enhancing reaction rates.
- Thermal Stability : this compound maintains stability under high temperatures, making it suitable for processes that require elevated conditions.
- Solubility : It is soluble in various organic solvents, which broadens its applicability in different chemical environments .
Polymer Industry
This compound is extensively used as a catalyst in the polymerization of materials such as polyethylene and polypropylene. Its role is crucial in controlling molecular weight and influencing the mechanical properties of polymers. This application is vital for producing materials with specific performance characteristics tailored to industry needs .
Paints and Coatings
In the paints and coatings industry, this compound functions as a drier in oil-based formulations. It accelerates the oxidation process, leading to faster drying times and improved durability of the final product. This property is essential for manufacturers aiming for efficiency and quality in their coatings .
Fuel and Lubricants
This compound serves as an additive in fuels and lubricants within the automotive sector. Its catalytic properties enhance combustion efficiency, contributing to better fuel economy and reduced emissions. This application aligns with global efforts to improve environmental sustainability in transportation .
Adhesives and Sealants
The compound is also employed in the production of adhesives and sealants. It facilitates polymerization reactions that result in strong bonding agents, essential for various construction and manufacturing applications .
Case Study 1: Polymerization Efficiency
A study conducted on the use of this compound in polyethylene production demonstrated significant improvements in polymer properties when compared to traditional catalysts. The research highlighted how this compound allowed for better control over molecular weight distribution, leading to enhanced mechanical strength and thermal stability of the resulting polymers.
Case Study 2: Paint Drying Times
In an evaluation of paint formulations containing this compound, results showed that incorporating this compound reduced drying times by up to 30% compared to formulations without it. This finding underscores its effectiveness as a drying agent, which can lead to increased productivity in manufacturing environments.
Mechanism of Action
Manganese octoate exerts its effects by acting as a catalyst in various chemical reactions. It accelerates these reactions by lowering the activation energy, facilitating the transformation of reactants into products more efficiently. The compound’s effectiveness as a catalyst is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of polymers . The specific arrangement of atoms in this compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H32MnO4 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
manganese;octanoic acid |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
InChI Key |
XKTPUMMWAZHLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















